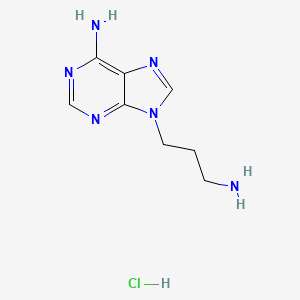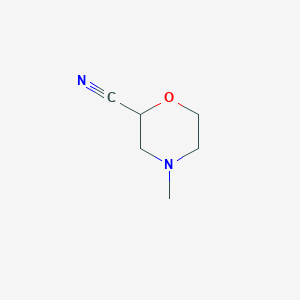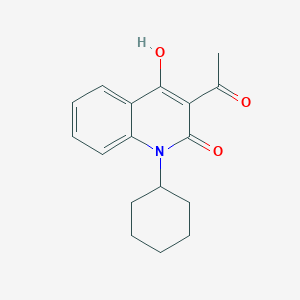![molecular formula C14H19ClF3NO B1441788 3-{2-[3-(Trifluormethyl)phenoxy]ethyl}piperidinhydrochlorid CAS No. 1219949-36-6](/img/structure/B1441788.png)
3-{2-[3-(Trifluormethyl)phenoxy]ethyl}piperidinhydrochlorid
Übersicht
Beschreibung
“3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS number 1219949-36-6 . It is used for pharmaceutical testing . The empirical formula is C13H16F3N · HCl .
Molecular Structure Analysis
The molecular formula of this compound is C14H19ClF3NO . The average mass is 309.755 Da .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittelindustrie
3-{2-[3-(Trifluormethyl)phenoxy]ethyl}piperidinhydrochlorid: und seine Derivate werden in der Pflanzenschutzmittelindustrie umfassend eingesetzt. Die Trifluormethylgruppe verstärkt die biologische Aktivität von Pflanzenschutzmitteln und macht sie effektiver beim Schutz von Nutzpflanzen vor Schädlingen. Die einzigartigen physikalisch-chemischen Eigenschaften der Verbindung tragen zu ihrer weit verbreiteten Verwendung in diesem Bereich bei .
Pharmazeutische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre Trifluormethylgruppe ist ein häufiges Merkmal in mehreren Arzneimitteln und trägt zu deren Wirksamkeit und Stabilität bei. Die Derivate der Verbindung befinden sich in klinischen Studien und weisen auf ein Potenzial für zukünftige medizinische Anwendungen hin .
Veterinärmedizin
Ähnlich wie bei der Verwendung in Humanpharmazeutika wird diese Verbindung auch in der Veterinärmedizin eingesetzt. Die Eigenschaften der Trifluormethylgruppe können die Wirksamkeit von Veterinärmedikamenten verbessern und die Tiergesundheit und Behandlungsergebnisse optimieren .
Analytische Chemie
In der analytischen Chemie wird This compound in der Chromatographie und Massenspektrometrie eingesetzt. Es hilft bei der Identifizierung und Quantifizierung verschiedener Substanzen innerhalb einer Probe und liefert präzise analytische Ergebnisse .
Materialwissenschaft
Die Derivate der Verbindung werden auf ihre potenziellen Anwendungen in der Materialwissenschaft untersucht. Sie könnten eine Rolle bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften spielen, wie z. B. erhöhter Haltbarkeit oder verbesserter elektrischer Leitfähigkeit .
Biopharma-Produktion
Die Verbindung ist an Biopharma-Produktionsprozessen beteiligt. Sie kann bei der Synthese von pharmazeutischen Wirkstoffen (APIs) verwendet werden oder als Katalysator in bestimmten Reaktionen und so die Produktion von Biopharmazeutika optimieren .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor .
Result of Action
Similar compounds have been associated with pain sensitivity in the meningeal blood vessels and dura .
Biochemische Analyse
Biochemical Properties
3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its role in enzyme inhibition and activation .
Cellular Effects
The effects of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by binding to receptors and enzymes, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting or activating enzymes, which in turn affects gene expression . The trifluoromethyl group enhances the compound’s binding affinity to specific enzymes and receptors, leading to changes in their activity . This results in alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell . The trifluoromethyl group in the compound enhances its ability to modulate these pathways .
Transport and Distribution
The transport and distribution of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins . The compound’s localization and accumulation in certain cellular compartments are influenced by its interactions with these transporters . This affects its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its role in modulating cellular processes .
Eigenschaften
IUPAC Name |
3-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-4-1-5-13(9-12)19-8-6-11-3-2-7-18-10-11;/h1,4-5,9,11,18H,2-3,6-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOLXKKLEVKLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)

![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)

![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)






